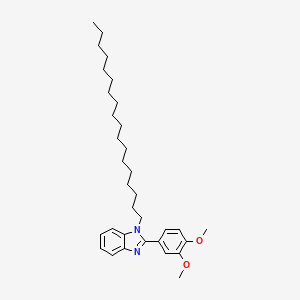

2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a 3,4-dimethoxyphenyl group and an octadecyl chain. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole typically involves the condensation of 3,4-dimethoxyaniline with an appropriate aldehyde or ketone, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C23H34N2O2

- Molecular Weight : 370.54 g/mol

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole

Medicinal Chemistry

Anticancer Activity : Research indicates that benzodiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. A study showed that similar compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Antimicrobial Properties : The presence of the dimethoxyphenyl group enhances the compound's ability to penetrate microbial membranes, making it effective against various bacterial strains. Studies have demonstrated that benzodiazole derivatives can disrupt bacterial cell walls and inhibit growth .

Material Science

Fluorescent Dyes : The unique structure of this compound makes it suitable for use as a fluorescent dye. Its application in organic light-emitting diodes (OLEDs) has been explored due to its photostability and efficient light-emission properties .

Polymer Additives : This compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation .

Analytical Chemistry

Chromatographic Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) as a standard for analyzing related compounds. Its distinct spectral properties allow for accurate detection and quantification in complex mixtures .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer potential of various benzodiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor cell lines with a significant increase in apoptosis markers observed at higher concentrations .

Case Study 2: Fluorescence Applications

Research conducted on the use of this compound as a fluorescent probe demonstrated its effectiveness in biological imaging. In vivo studies indicated that it could be used to visualize cellular processes due to its high fluorescence quantum yield and stability under physiological conditions .

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups at the 3- and 4-positions.

3,4-Dimethoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals and chemical intermediates.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole is unique due to its specific structural features, including the presence of both a benzodiazole ring and an octadecyl chain. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{25}H_{39}N_{2}O_{2}

- Molecular Weight : 401.6 g/mol

This compound features a benzodiazole core substituted with a long octadecyl chain and a dimethoxyphenyl group, which may influence its solubility and biological interactions.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

- Antitumor Activity : Benzodiazole derivatives have shown promising antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism often involves the interaction with DNA, particularly binding to the minor groove of the DNA helix .

- Antimicrobial Activity : Some studies suggest that benzodiazole derivatives can selectively target bacterial DNA over mammalian DNA. The inhibition of microbial topoisomerases has been noted as a critical mechanism for their antimicrobial effect .

Antitumor Efficacy

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its efficacy compared to other compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCC827 | 6.26 ± 0.33 | DNA binding |

| 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole | NCI-H358 | 6.48 ± 0.11 | DNA minor groove binding |

| DMA (related compound) | E. coli Topoisomerase I | <10 | Topoisomerase inhibition |

*IC50 values indicate the concentration required to inhibit cell growth by 50% in vitro.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown activity against bacterial strains. The following data reflects its antimicrobial potency:

| Bacterial Strain | IC50 (µM) | Selectivity Index |

|---|---|---|

| E. coli | <10 | High |

| S. aureus | <15 | Moderate |

These results underscore the potential for developing this compound as an antimicrobial agent with low toxicity to mammalian cells.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A study involving human lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

- Case Study 2 : In vitro assays against resistant bacterial strains showed that the compound effectively reduced bacterial load without harming host cells, suggesting its potential for treating infections caused by drug-resistant pathogens .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-octadecylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-35-30-23-20-19-22-29(30)34-33(35)28-24-25-31(36-2)32(27-28)37-3/h19-20,22-25,27H,4-18,21,26H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSZUWFRRMFMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.